molecular formula C8H5F3O2 B181534 4-(Trifluoromethyl)benzoic acid CAS No. 455-24-3

4-(Trifluoromethyl)benzoic acid

Cat. No. B181534
CAS RN: 455-24-3
M. Wt: 190.12 g/mol
InChI Key: SWKPKONEIZGROQ-UHFFFAOYSA-N
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Patent
US05194631

Procedure details

In an autoclave made of glass were placed 180.6 g of parachlorobenzotrifluoride, 0.64 g of 5% palladium-carbon, 4.3 g of 1,4-bisdiphenylphosphinobutane and 21.2 g of sodium carbonate. The air in the autoclave was replaced with carbon monoxide introduced thereinto several times, after which carbon monoxide was further introduced to adjust its pressure therein to 10 kg/cm2. The reaction was carried out with stirring for 8 hours at 180° C. After completion of the reaction, the reaction mixture was cooled to room temperature and water was added. The aqueous layer was separated and then acid was added thereto, followed by extraction from the aqueous layer with ether. The ether layer was dried and then concentrated to obtain 101 g of paratrifluoromethylbenzoic acid.
Quantity
180.6 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
palladium-carbon
Quantity
0.64 g
Type
catalyst
Reaction Step Five
Quantity
4.3 g
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.[C:12](=O)([O-:14])[O-:13].[Na+].[Na+].[C]=O>[C].[Pd].C1(P(C2C=CC=CC=2)CCCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>[F:9][C:8]([F:11])([F:10])[C:5]1[CH:6]=[CH:7][C:2]([C:12]([OH:14])=[O:13])=[CH:3][CH:4]=1 |f:1.2.3,5.6,^3:17|

Inputs

Step One
Name
Quantity
180.6 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
21.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Five
Name
palladium-carbon
Quantity
0.64 g
Type
catalyst
Smiles
[C].[Pd]
Step Six
Name
Quantity
4.3 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(CCCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
with stirring for 8 hours at 180° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
introduced
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
ADDITION
Type
ADDITION
Details
acid was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction from the aqueous layer with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
FC(C1=CC=C(C(=O)O)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 101 g
YIELD: CALCULATEDPERCENTYIELD 265.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.